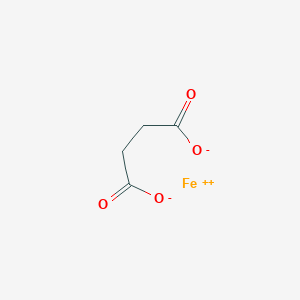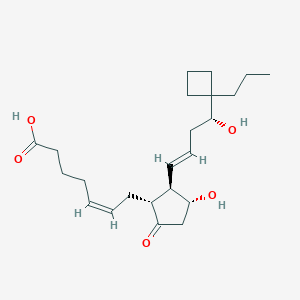
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Prostaglandin E2 (PGE2) Research
CAY10408 is a free acid, 2-series analog of butaprost . Butaprost is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . Therefore, CAY10408 could potentially be used in research related to PGE2.
EP Receptor Expression Profile Research
Butaprost has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . Since CAY10408 is a free acid, 2-series analog of butaprost, it could potentially be used in similar research.
Pharmacology Research
Since the majority of reports related to butaprost utilize the methyl ester derivative, it may be some time before the precise pharmacology of the free acid compounds, like CAY10408, is reported . Therefore, CAY10408 could potentially be used in pharmacology research.
Wirkmechanismus
Target of Action
CAY10408 is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . The EP2 receptor is a G-protein coupled receptor that plays a crucial role in mediating the effects of PGE2, including vasodilation, immune modulation, and pain perception .
Mode of Action
CAY10408 binds to the EP2 receptor with about 1/10 the affinity of PGE2 . The interaction of CAY10408 with the EP2 receptor triggers a cascade of intracellular events, leading to the observed physiological effects .
Biochemical Pathways
The binding of CAY10408 to the EP2 receptor activates the adenylate cyclase-cAMP-protein kinase A (PKA) pathway . This leads to an increase in intracellular cAMP levels, which in turn activates PKA. The activated PKA then phosphorylates various target proteins, leading to changes in cell function .
Pharmacokinetics
It is known that the compound is formulated as a solution in methyl acetate . Its solubility in various solvents such as DMF, DMSO, ethanol, and PBS (pH 7.2) has been reported , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that the compound can modulate the function of cells expressing the ep2 receptor . This can lead to various physiological effects, depending on the specific cell type and the context in which the receptor is activated .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of CAY10408 include the presence of other signaling molecules, the expression levels of the EP2 receptor, and the specific cellular context . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBXPOYFHMZAS-QTUFFCAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
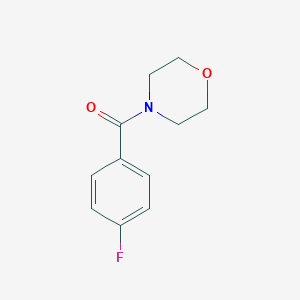

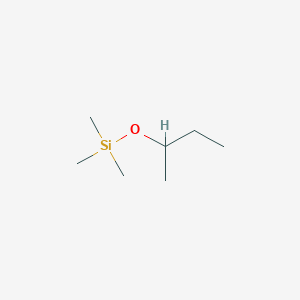

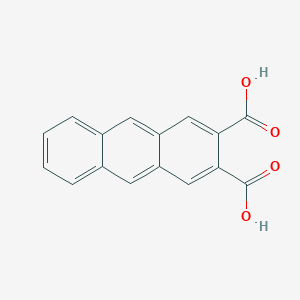
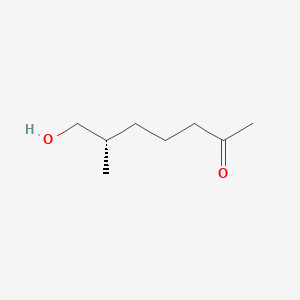
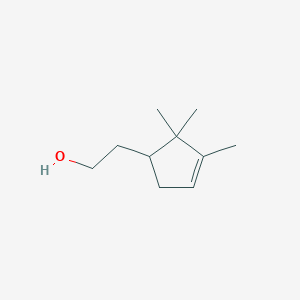
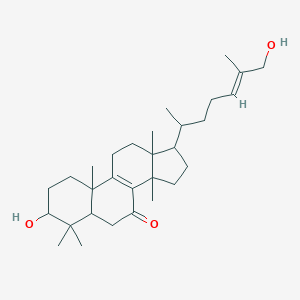
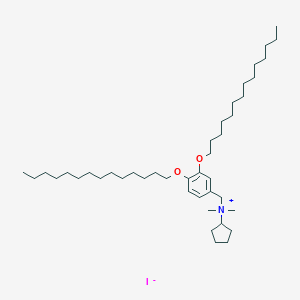
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)

![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
